2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one 2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2640818-52-4
VCID: VC11818067
InChI: InChI=1S/C20H32N6O/c1-17-21-18(24-7-5-6-8-24)15-19(22-17)25-13-11-23(12-14-25)16-20(27)26-9-3-2-4-10-26/h15H,2-14,16H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N4CCCC4
Molecular Formula: C20H32N6O
Molecular Weight: 372.5 g/mol

2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

CAS No.: 2640818-52-4

Cat. No.: VC11818067

Molecular Formula: C20H32N6O

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one - 2640818-52-4

Specification

CAS No. 2640818-52-4
Molecular Formula C20H32N6O
Molecular Weight 372.5 g/mol
IUPAC Name 2-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-piperidin-1-ylethanone
Standard InChI InChI=1S/C20H32N6O/c1-17-21-18(24-7-5-6-8-24)15-19(22-17)25-13-11-23(12-14-25)16-20(27)26-9-3-2-4-10-26/h15H,2-14,16H2,1H3
Standard InChI Key PUYAGWHPZIRFLD-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N4CCCC4
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N4CCCC4

Introduction

The compound 2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is a complex organic molecule that incorporates several pharmacologically active moieties, including pyrimidine, piperazine, and piperidine rings. This structure suggests potential biological activities, such as interactions with enzymes or receptors involved in various physiological processes.

Synthesis

The synthesis of such a compound would likely involve multi-step organic chemistry techniques. Common steps might include:

  • Formation of the Pyrimidine Core: This could involve condensation reactions to form the pyrimidine ring.

  • Introduction of the Piperazine Moiety: This might involve nucleophilic substitution reactions.

  • Attachment of the Piperidine Group: This could be achieved through amide bond formation.

text
Example Synthetic Route: 1. Formation of the pyrimidine core - Reactants: Appropriate precursors (e.g., urea, malononitrile) - Conditions: High temperature, acidic or basic catalyst 2. Introduction of the piperazine moiety - Reactants: Piperazine, appropriate leaving group on the pyrimidine derivative - Conditions: Nucleophilic substitution conditions (e.g., high temperature, polar solvent) 3. Attachment of the piperidine group - Reactants: Piperidine, activated carboxylic acid derivative - Conditions: Amide bond formation conditions (e.g., coupling reagents like DCC or HATU)

Biological Activity

Compounds with similar structures have shown potential in various biological activities:

  • Anticancer Activity: Pyrimidine derivatives have been explored for their anticancer properties, often acting by inhibiting key enzymes involved in cell proliferation.

  • Antimicrobial Activity: The presence of piperazine and piperidine rings may contribute to antimicrobial effects, though specific data for this compound is lacking.

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for drug development but are not detailed for this specific compound. The introduction of heteroatomic fragments can modify these properties to achieve optimal drug-like characteristics.

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